molecular formula C18H25ClN2O2 B5820929 1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide

1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide

Cat. No. B5820929
M. Wt: 336.9 g/mol
InChI Key: FXPZTIAESYQUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide, also known as JNJ-42165279, is a novel selective antagonist of the kappa opioid receptor. It has shown promising results in preclinical studies and is being investigated for its potential therapeutic applications in various diseases.

Mechanism of Action

1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide is a selective antagonist of the kappa opioid receptor, which is involved in the modulation of pain, stress, and mood. By blocking the kappa opioid receptor, 1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide can reduce the negative effects of stress and improve mood and motivation. It does not affect the mu or delta opioid receptors, which are responsible for the analgesic effects of opioids.
Biochemical and Physiological Effects
1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide has been shown to produce antidepressant and anxiolytic effects in preclinical studies. It can also reduce drug-seeking behavior in animal models of addiction and alleviate pain in various pain models. The compound has a long half-life and can be administered orally, making it a convenient option for chronic treatment.

Advantages and Limitations for Lab Experiments

1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its selectivity for the kappa opioid receptor, long half-life, and oral bioavailability. However, its limited solubility in water can make it challenging to prepare solutions for in vitro experiments. Additionally, its effects on other receptors and enzymes should be carefully evaluated to avoid potential off-target effects.

Future Directions

There are several future directions for the research and development of 1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide. First, its efficacy and safety should be further evaluated in clinical trials for various diseases. Second, its pharmacokinetic and pharmacodynamic properties should be optimized to improve its efficacy and reduce potential side effects. Third, its effects on other receptors and enzymes should be evaluated to identify potential off-target effects. Finally, its potential for combination therapy with other drugs should be explored to enhance its therapeutic effects.
Conclusion
In conclusion, 1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide is a novel selective antagonist of the kappa opioid receptor with promising potential for therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its efficacy and safety in preclinical studies. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development are needed to fully realize its therapeutic potential.

Synthesis Methods

The synthesis of 1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide involves the reaction of 4-chlorobenzoic acid with 1,1-dimethylpropylamine to form 1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl) piperidine-4-carboxamide. The compound is then purified using various chromatographic techniques to obtain the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

1-(4-chlorobenzoyl)-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, addiction, and pain. It has shown promising results in preclinical studies, and its efficacy and safety are being evaluated in clinical trials.

properties

IUPAC Name

1-(4-chlorobenzoyl)-N-(2-methylbutan-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c1-4-18(2,3)20-16(22)13-9-11-21(12-10-13)17(23)14-5-7-15(19)8-6-14/h5-8,13H,4,9-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPZTIAESYQUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.